Bomcc

Description

Structure

3D Structure

Properties

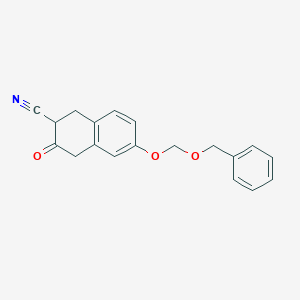

Molecular Formula |

C19H17NO3 |

|---|---|

Molecular Weight |

307.3 g/mol |

IUPAC Name |

3-oxo-6-(phenylmethoxymethoxy)-2,4-dihydro-1H-naphthalene-2-carbonitrile |

InChI |

InChI=1S/C19H17NO3/c20-11-17-8-15-6-7-18(9-16(15)10-19(17)21)23-13-22-12-14-4-2-1-3-5-14/h1-7,9,17H,8,10,12-13H2 |

InChI Key |

LZAZKAPOANXQIU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)CC2=C1C=CC(=C2)OCOCC3=CC=CC=C3)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BOMCC Substrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action for the fluorogenic substrate BOMCC (7-benzyloxymethyloxy-3-cyanocoumarin). It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary to effectively utilize this compound in cytochrome P450 (CYP) enzyme activity and inhibition assays.

Core Mechanism of Action

This compound is a non-fluorescent coumarin derivative that acts as a substrate for specific cytochrome P450 (CYP) isoenzymes. The core of its mechanism lies in an enzymatic O-dealkylation reaction. When this compound interacts with the active site of a competent CYP enzyme, the benzyloxymethyl group at the 7-position is cleaved. This metabolic conversion yields the highly fluorescent product, 3-cyano-7-hydroxycoumarin, which can be readily quantified using a fluorometer. The intensity of the fluorescence produced is directly proportional to the enzymatic activity.

This compound is primarily metabolized by the following human CYP450 isoforms:

-

CYP2B6

-

CYP2C9

-

CYP3A4

-

CYP3A5

The specificity of this compound for these key drug-metabolizing enzymes makes it a valuable tool for high-throughput screening of potential drug candidates for their inhibitory effects.[1][2]

Enzymatic Transformation

The metabolism of this compound by cytochrome P450 is a multi-step process that occurs within the enzyme's active site. Below is a diagram illustrating the key steps of this catalytic cycle.

References

A Technical Guide to the BOMCC Fluorescent Probe for Cytochrome P450 1A1 Activity Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cytochrome P450 1A1 (CYP1A1) enzyme is a critical component in the metabolism of a wide array of xenobiotics, including pro-carcinogens and therapeutic drugs. Consequently, the accurate and efficient measurement of CYP1A1 activity is paramount in toxicological screening and drug development. The BOMCC (3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin) fluorescent probe, formerly part of the Vivid® series of reagents, offered a sensitive method for the high-throughput screening of CYP1A1 activity. This technical guide provides a comprehensive overview of the this compound probe, including its mechanism of action, experimental protocols, and a review of relevant quantitative data, alongside a discussion of the pivotal Aryl Hydrocarbon Receptor (AhR) signaling pathway that governs CYP1A1 expression.

Introduction to CYP1A1 and the Role of Fluorescent Probes

Cytochrome P450 1A1 (CYP1A1) is a phase I drug-metabolizing enzyme primarily found in extrahepatic tissues. It plays a significant role in the metabolic activation of polycyclic aromatic hydrocarbons (PAHs) and other environmental toxins, converting them into reactive intermediates that can lead to cellular damage and carcinogenesis. Given its central role in xenobiotic metabolism, the modulation of CYP1A1 activity is a key area of investigation in pharmacology and toxicology.

Fluorescent probes provide a sensitive and high-throughput method for assessing enzyme activity. These probes are typically non-fluorescent or weakly fluorescent molecules that are converted into highly fluorescent products by the enzymatic action of a specific CYP isozyme. The resulting fluorescence intensity is directly proportional to the rate of the enzymatic reaction, allowing for the quantification of enzyme activity and the screening of potential inhibitors.

The this compound Fluorescent Probe: Mechanism of Action

This compound is a coumarin-based derivative that acts as a fluorogenic substrate for CYP450 enzymes. The underlying principle of the this compound assay is the enzymatic O-dealkylation of the methoxy group on the coumarin ring by CYP1A1. This metabolic conversion yields a highly fluorescent product that emits a characteristic blue fluorescence. The non-metabolized this compound substrate exhibits minimal fluorescence, thereby providing a high signal-to-noise ratio upon enzymatic activation.

The reaction is initiated by the transfer of an electron from NADPH-cytochrome P450 reductase to the heme group of CYP1A1, which then activates molecular oxygen to facilitate the oxidation of the this compound substrate.

An In-depth Technical Guide to the Principle of the Vividye BOMCC Enzymatic Assay

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The Vividye BOMCC enzymatic assay was based on the Vivid™ this compound Substrate (7-Benzyloxymethyloxy-3-cyanocoumarin), a product that has been discontinued by Thermo Fisher Scientific (formerly Invitrogen). This guide compiles the principles and methodologies based on available documentation for the Vivid™ CYP450 Screening Kits and general knowledge of similar fluorogenic enzyme assays. All quantitative data presented are illustrative examples to demonstrate the application of the assay principle.

Core Principle of the Assay

The Vividye this compound enzymatic assay is a fluorescence-based method designed for the high-throughput screening of cytochrome P450 (CYP450) enzyme activity and inhibition.[1][2] The core of the assay lies in the enzymatic transformation of a non-fluorescent substrate, this compound (7-Benzyloxymethyloxy-3-cyanocoumarin), into a highly fluorescent product by metabolically active CYP450 enzymes.[3]

The fundamental principle is as follows:

-

Non-Fluorescent Substrate: The this compound substrate, in its native state, is a coumarin derivative that is chemically "blocked" at two potential oxidation sites, rendering it non-fluorescent.[3]

-

Enzymatic Activation: In the presence of a specific CYP450 isozyme and the necessary cofactor, NADPH, the enzyme catalyzes the oxidative O-dealkylation of the this compound molecule.[4][5]

-

Generation of a Fluorescent Signal: This enzymatic cleavage removes the blocking group, yielding a coumarin-based molecule that exhibits strong blue fluorescence upon excitation.[3]

-

Direct Proportionality: The rate of fluorescent product formation is directly proportional to the activity of the CYP450 enzyme.[1]

-

Inhibition Measurement: When a test compound inhibits the CYP450 enzyme, it reduces the rate of this compound metabolism, leading to a decrease in the fluorescent signal. The degree of inhibition can be quantified by measuring the reduction in fluorescence.[1][6]

This "mix-and-read" format is highly amenable to multiwell plate-based high-throughput screening, allowing for the rapid assessment of compound-drug interactions early in the drug discovery process.[2]

Signaling and Reaction Pathway

The enzymatic reaction catalyzed by cytochrome P450 is a multi-step process. The following diagram illustrates the general catalytic cycle of CYP450 leading to the metabolism of a substrate like this compound.

References

- 1. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Vivid this compound Substrate 1mg | Buy Online | Invitrogen | Fisher Scientific [fishersci.at]

- 4. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coumarins and P450s, Studies Reported to-Date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Substrate Specificity of BOMCC for Cytochrome P450 Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyloxymethyloxy-3-chloromethylcoumarin (BOMCC) is a fluorogenic probe substrate utilized in the in vitro assessment of cytochrome P450 (CYP) enzyme activity. As a key component of the Vivid™ CYP450 Screening Kits, this compound provides a high-throughput, fluorescence-based method for detecting CYP metabolism and inhibition. The principle of the assay lies in the metabolic action of CYP enzymes on this compound. The substrate itself is non-fluorescent; however, upon enzymatic cleavage by a CYP isoform, it is converted into a highly fluorescent product. This conversion allows for the sensitive and rapid measurement of enzyme kinetics and the screening of potential drug-drug interactions. Understanding the substrate specificity of this compound across various CYP isoforms is crucial for the accurate interpretation of these screening assays and for elucidating the metabolic pathways of new chemical entities.

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including approximately 80% of all clinical drugs. The major drug-metabolizing CYPs belong to the CYP1, CYP2, and CYP3 families. Due to overlapping substrate specificities and the potential for a single compound to be metabolized by multiple isoforms, characterizing the interaction of a new compound with individual CYPs is a critical step in drug development. Fluorogenic probes like this compound, when used with recombinant human CYP isoforms, offer a streamlined approach to determining which enzymes are responsible for a compound's metabolism.

This technical guide provides an in-depth overview of the substrate specificity of this compound, including available quantitative kinetic data, detailed experimental protocols for its use, and visualizations of the metabolic pathway and experimental workflow.

Data Presentation: Quantitative Analysis of this compound Metabolism

The determination of Michaelis-Menten kinetic parameters, namely the Michaelis constant (Km) and the maximum reaction velocity (Vmax), is fundamental to characterizing the interaction between an enzyme and its substrate. While this compound is used as a substrate for a wide range of CYP isoforms, detailed kinetic data in the public domain is limited. The most well-characterized interaction is with the CYP3A subfamily.

| CYP Isoform | Km (µM) | Vmax (µmol/min/mg) | Tissue/System Source |

| CYP3A | 10 | Not Applicable | Data provided by ThermoFisher Scientific[1] |

| CYP3A | 10 (assumed) | 6694 | Human liver extracts[1] |

| CYP3A | 10 (assumed) | 3215 | Native human skin extracts[1] |

| CYP3A | 10 (assumed) | 1788 | Tissue-engineered skin equivalents[1] |

Note: The Km value of 10 µM for CYP3A is based on data provided by the manufacturer of the Vivid™ assay kits. The Vmax values are specific to the total CYP3A expression in the cited tissue extracts and are presented to illustrate the application of this compound in determining enzyme activity.

Experimental Protocols

The following is a detailed methodology for determining the kinetic parameters of this compound metabolism by a specific cytochrome P450 isoform using a fluorescence-based assay. This protocol is adapted from methodologies utilized with the Vivid™ CYP450 Blue Screening Kit.

Objective: To determine the Km and Vmax of this compound for a specific recombinant human CYP isoform.

Materials:

-

Recombinant human CYP isoform (e.g., CYP3A4) co-expressed with P450 reductase (and cytochrome b5, if applicable) in a microsomal preparation (e.g., CYP450 BACULOSOMES™ Plus Reagents).

-

Vivid™ this compound Substrate.

-

Vivid™ CYP450 Reaction Buffer (e.g., 100 mM Potassium Phosphate buffer, pH 8.0).

-

Vivid™ NADP+ solution (e.g., 10 mM in buffer).

-

Vivid™ Regeneration System (containing Glucose-6-phosphate and Glucose-6-phosphate dehydrogenase).

-

Fluorescent standard (for instrument calibration and conversion of relative fluorescence units to product concentration).

-

Black, flat-bottom 96-well microplate.

-

Fluorescence microplate reader with excitation and emission filters for ~415 nm and ~460 nm, respectively.

Procedure:

-

Preparation of Reagents:

-

Thaw the recombinant CYP enzyme preparation on ice.

-

Prepare a 1X Reaction Buffer by diluting the stock buffer with deionized water.

-

Prepare a "Master Mix" containing the 1X Reaction Buffer and the Regeneration System. For a 96-well plate, a typical master mix would contain 49 µl of 1X reaction buffer and 1 µl of the regeneration system per well.

-

Prepare a range of this compound substrate concentrations in 1X Reaction Buffer. A typical concentration range for a kinetic assay would span from 0.5 µM to 50 µM to encompass the expected Km.

-

Prepare a "Substrate Mix" for each concentration of this compound. This mix should contain the this compound solution and the NADP+ solution in 1X Reaction Buffer.

-

-

Assay Setup:

-

Add 40 µl of the appropriate dilution of the recombinant CYP enzyme preparation to each well of the 96-well plate.

-

Add 50 µl of the Master Mix to each well.

-

Incubate the plate at room temperature for 10 minutes to pre-warm the enzyme and regeneration system.

-

-

Initiation of the Reaction:

-

To initiate the enzymatic reaction, add 10 µl of the Substrate Mix (containing this compound and NADP+) to each well.

-

The final volume in each well should be 100 µl.

-

-

Fluorescence Measurement:

-

Immediately place the 96-well plate into the fluorescence microplate reader.

-

Measure the fluorescence intensity at an excitation wavelength of approximately 415 nm and an emission wavelength of approximately 460 nm.

-

Readings should be taken kinetically, for example, at 1-minute intervals for a total of 60-120 minutes.

-

-

Data Analysis:

-

Generate a standard curve using the fluorescent standard provided with the kit to convert the relative fluorescence units (RFU) into picomoles of product formed.

-

For each this compound concentration, determine the initial reaction velocity (v0) from the linear portion of the fluorescence versus time plot. Express this rate in terms of pmol of product formed per minute per pmol of CYP enzyme.

-

Plot the initial reaction velocities (v0) against the corresponding this compound substrate concentrations ([S]).

-

Fit the resulting data to the Michaelis-Menten equation (v0 = (Vmax * [S]) / (Km + [S])) using a non-linear regression analysis software (e.g., GraphPad Prism, MATLAB) to determine the values of Km and Vmax.

-

Mandatory Visualizations

References

Understanding JC-1 Fluorescence in Cell-Based Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: An initial search for the fluorescent probe "BOMCC" did not yield specific results. Therefore, this guide focuses on the well-characterized and widely used fluorescent probe, JC-1 , as a representative example for understanding fluorescence in cell-based assays, particularly for the critical application of monitoring mitochondrial membrane potential and detecting apoptosis.

Introduction to JC-1: A Key Indicator of Cellular Health

JC-1 (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide) is a lipophilic, cationic fluorescent probe extensively utilized in cell-based assays to monitor mitochondrial membrane potential (ΔΨm).[1][2][3][4] The ΔΨm is a crucial parameter of mitochondrial function and a key indicator of cellular health and apoptosis (programmed cell death).[1][3] In healthy, non-apoptotic cells, the inner mitochondrial membrane is highly polarized, leading to the accumulation of JC-1 within the mitochondria.[1][2][4] Conversely, in apoptotic or metabolically stressed cells, the mitochondrial membrane potential collapses, preventing the accumulation of JC-1.[1][2]

The unique characteristic of JC-1 is its ability to form concentration-dependent aggregates, resulting in a distinct shift in its fluorescence emission. This ratiometric behavior allows for a qualitative and quantitative assessment of mitochondrial health.[1][2][4]

Mechanism of JC-1 Fluorescence

The fluorescence properties of JC-1 are directly linked to the mitochondrial membrane potential.

-

In Healthy Cells (High ΔΨm): The high negative charge inside the mitochondria of healthy cells drives the accumulation of the positively charged JC-1 molecules.[1][4] As the concentration of JC-1 increases within the mitochondrial matrix, it forms aggregates known as "J-aggregates." These aggregates exhibit a red to orange fluorescence with an emission maximum of approximately 590 nm.[2][5]

-

In Apoptotic Cells (Low ΔΨm): When the mitochondrial membrane potential collapses, JC-1 can no longer accumulate within the mitochondria and remains in the cytoplasm as monomers.[1][2] These JC-1 monomers fluoresce green, with an emission maximum of around 529 nm.[2][5]

This shift from red/orange to green fluorescence is a clear and measurable indicator of apoptosis.[2][3]

Below is a diagram illustrating the mechanism of JC-1 fluorescence in response to changes in mitochondrial membrane potential.

Quantitative Data for JC-1

The following table summarizes the key quantitative parameters for the JC-1 fluorescent probe.

| Parameter | JC-1 Monomer | JC-1 J-Aggregate |

| Form | Cytoplasmic in apoptotic cells | Mitochondrial in healthy cells |

| Excitation Maximum | ~514 nm | ~585 nm |

| Emission Maximum | ~529 nm | ~590 nm |

| Fluorescence Color | Green | Red/Orange |

| Typical Concentration | 1-10 µM | 1-10 µM |

| Solvent | DMSO | DMSO |

Detailed Experimental Protocol: JC-1 Staining for Apoptosis Detection by Flow Cytometry

This protocol provides a detailed methodology for using JC-1 to detect apoptosis in a cell suspension using flow cytometry.

4.1 Materials

-

JC-1 (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium appropriate for the cell line

-

Inducing agent for apoptosis (e.g., staurosporine, etoposide)

-

Control (uninduced) cells

-

Flow cytometer with 488 nm excitation laser and detectors for green (~530/30 nm) and red (~585/42 nm) fluorescence.

4.2 Experimental Workflow Diagram

References

An Introductory Guide to the Toxicological Assessment of Novel Carbamate Compounds: A Hypothetical Case Study of BOMCC

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a hypothetical toxicological evaluation of a novel carbamate compound, referred to as BOMCC (tert-Butyl (4-bromo-2-(methoxycarbonyl)phenyl)carbamate). Due to the limited publicly available toxicological data for this compound, this guide utilizes established principles of toxicology and data from related compounds to illustrate the assessment process. The experimental protocols, data, and pathways are representative examples and should not be considered as established findings for this compound.

Introduction to Carbamate Toxicology

Carbamates are a class of organic compounds derived from carbamic acid. They are widely used as insecticides, herbicides, and fungicides, and some have therapeutic applications. However, their deliberate design to have biological activity also necessitates a thorough toxicological evaluation to ensure human and environmental safety. The primary mechanism of toxicity for many carbamates is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. This guide will walk through a hypothetical toxicological assessment of a novel carbamate compound, this compound, from initial screening to more detailed mechanistic studies.

Initial Toxicological Screening Workflow

A tiered approach is typically employed for the toxicological screening of a new chemical entity. The initial phase focuses on identifying potential hazards using a battery of in vitro and in vivo assays.

BOMCC as a Novel Tool for Environmental Toxicant Screening: A Technical Guide

Disclaimer: The following document is a prospective technical guide based on the chemical properties of tert-Butyl 2-(4-(bis(2-chloroethyl)amino)phenyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate (BOMCC). To date, there is no direct published research on the application of this specific molecule for environmental toxicant screening. The proposed mechanisms, data, and protocols are therefore hypothetical and intended to guide future research and development in this area.

Introduction

The increasing prevalence of environmental toxicants necessitates the development of rapid, sensitive, and selective screening tools. Traditional analytical methods, while accurate, are often time-consuming, expensive, and require sophisticated laboratory equipment. Fluorescent chemosensors offer a promising alternative, providing real-time detection with high sensitivity. This whitepaper introduces a novel compound, this compound, as a potential candidate for the fluorescent screening of specific environmental toxicants.

This compound integrates two key functional moieties: a benzimidazole core, a well-known fluorophore, and a nitrogen mustard group, a potent alkylating agent. It is hypothesized that the nitrogen mustard component can act as a reactive site for certain nucleophilic toxicants. This reaction, in turn, may modulate the fluorescence of the benzimidazole core, providing a detectable signal. This document outlines the theoretical framework for this compound's mechanism of action, presents illustrative performance data, provides generalized experimental protocols for its validation, and visualizes the proposed pathways and workflows.

Hypothetical Mechanism of Action

The proposed sensing mechanism of this compound is based on a reaction-induced modulation of its fluorescence. The core of this mechanism lies in the interplay between the benzimidazole fluorophore and the nitrogen mustard recognition site.

-

Fluorophore and Quencher: The benzimidazole moiety is the fluorescent signaling unit of this compound. In its native state, it is proposed that the fluorescence of the benzimidazole core is quenched by the nitrogen mustard group through a photoinduced electron transfer (PET) process. The lone pair of electrons on the nitrogen of the mustard group can donate to the excited state of the fluorophore, preventing it from emitting a photon and returning to the ground state.

-

Recognition and Reaction: The "bis(2-chloroethyl)amino" group (nitrogen mustard) is a well-documented alkylating agent. It can react with nucleophilic species. It is hypothesized that certain environmental toxicants with nucleophilic functional groups (e.g., thiols, amines) can react with the nitrogen mustard. This reaction would involve the formation of a covalent bond between the toxicant and the nitrogen mustard group.

-

Signal Transduction: The alkylation of the nitrogen mustard by a toxicant would alter its electronic properties. Specifically, the engagement of the nitrogen's lone pair of electrons in the covalent bond would inhibit the PET process. This inhibition of the quenching mechanism would "turn on" the fluorescence of the benzimidazole core, resulting in a significant increase in fluorescence intensity. This "off-on" fluorescent response would serve as the detection signal for the presence of the target toxicant.

Proposed Signaling Pathway

Caption: Proposed sensing mechanism of this compound.

Data Presentation (Illustrative)

The following tables summarize the hypothetical performance characteristics of this compound as a fluorescent probe for environmental toxicant screening. This data is illustrative and would require experimental validation.

Table 1: Hypothetical Selectivity of this compound

| Toxicant Class | Representative Compound | Relative Fluorescence Response (%) |

| Thiols | Glutathione | 100 |

| Amines | Aniline | 75 |

| Phenols | Phenol | 20 |

| Heavy Metals | Lead (Pb2+) | < 5 |

| Pesticides (Non-nucleophilic) | Atrazine | < 5 |

Table 2: Hypothetical Analytical Performance of this compound for Glutathione Detection

| Parameter | Value |

| Limit of Detection (LOD) | 10 nM |

| Linear Range | 25 nM - 5 µM |

| Response Time | < 15 minutes |

| Optimal pH | 7.0 - 8.0 |

| Optimal Temperature | 25 - 37 °C |

Experimental Protocols (Generalized)

The following are generalized experimental protocols that would be necessary to synthesize, characterize, and validate this compound as a tool for environmental toxicant screening.

Synthesis of this compound

A plausible synthesis would involve a multi-step process, likely culminating in the coupling of a benzimidazole precursor with a derivative of 4-(bis(2-chloroethyl)amino)benzoic acid. A generalized final step could be an amidation reaction.

-

Materials: 5-carboxy-2-aminobenzimidazole, 4-(bis(2-chloroethyl)amino)benzoyl chloride, triethylamine, anhydrous dimethylformamide (DMF).

-

Procedure:

-

Dissolve 5-carboxy-2-aminobenzimidazole in anhydrous DMF.

-

Add triethylamine to the solution.

-

Slowly add a solution of 4-(bis(2-chloroethyl)amino)benzoyl chloride in anhydrous DMF to the reaction mixture at 0 °C.

-

Allow the reaction to stir at room temperature for 24 hours.

-

The tert-butyl ester can be formed through subsequent standard esterification procedures.

-

Purify the crude product using column chromatography.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Spectroscopic Characterization

-

Instrumentation: UV-Vis spectrophotometer, spectrofluorometer.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution to a working concentration in the desired buffer (e.g., PBS, pH 7.4).

-

Record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λ_abs).

-

Record the fluorescence emission spectrum by exciting at λ_abs to determine the maximum emission wavelength (λ_em).

-

Determine the quantum yield of this compound using a known standard (e.g., quinine sulfate).

-

Screening Against Environmental Toxicants

-

Materials: this compound working solution, a panel of potential environmental toxicants from various classes (thiols, amines, phenols, heavy metals, pesticides, etc.), appropriate buffers.

-

Procedure:

-

In a 96-well plate, add the this compound working solution to each well.

-

Add different toxicants at a fixed concentration to respective wells. Include a control well with only buffer.

-

Incubate the plate at a controlled temperature for a set period (e.g., 30 minutes).

-

Measure the fluorescence intensity of each well using a plate reader with excitation and emission wavelengths set to the determined λ_abs and λ_em of the this compound-toxicant adduct.

-

Calculate the relative fluorescence response for each toxicant compared to the control.

-

Determination of Limit of Detection (LOD)

-

Procedure:

-

Prepare a series of dilutions of the most responsive toxicant (e.g., glutathione) in the buffer.

-

Add the this compound working solution to each dilution.

-

Measure the fluorescence intensity for each concentration after a fixed incubation time.

-

Plot the fluorescence intensity as a function of the toxicant concentration.

-

Calculate the LOD using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for using this compound in the screening of environmental samples.

Caption: Experimental workflow for toxicant screening.

Conclusion and Future Directions

Based on the chemical properties of its constituent moieties, this compound presents a promising, albeit hypothetical, platform for the development of a novel fluorescent chemosensor for environmental toxicant screening. The proposed mechanism, based on the alkylation of the nitrogen mustard group leading to a "turn-on" fluorescent response from the benzimidazole core, is chemically plausible.

Crucially, the concepts presented in this whitepaper require rigorous experimental validation. Future research should focus on:

-

Synthesis and Characterization: The successful synthesis and thorough characterization of this compound are the primary next steps.

-

Experimental Validation: The hypothetical sensing mechanism must be tested against a broad range of environmental toxicants to determine its selectivity and sensitivity.

-

Mechanism Elucidation: Detailed mechanistic studies, including kinetic analysis and identification of the reaction products, are necessary to confirm the proposed sensing pathway.

-

Optimization: The structure of this compound could be modified to fine-tune its sensitivity, selectivity, and photophysical properties for specific target toxicants.

-

Real-World Applications: The validated this compound probe should be tested on real environmental samples to assess its performance in complex matrices and its potential for practical field applications.

The BOMCC Probe: A Technical Guide to its Application in Basic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 7-Benzyloxymethyloxy-3-cyanocoumarin (BOMCC) probe, a fluorogenic substrate formerly available as the Vivid™ this compound Substrate (P2975) from Thermo Fisher Scientific. While this specific product has been discontinued, the principles of its application remain relevant for researchers utilizing similar fluorogenic probes in drug metabolism and discovery. This document details the probe's mechanism of action, its primary application in cytochrome P450 (CYP450) enzyme inhibition assays, comprehensive experimental protocols, and representative quantitative data.

Introduction to the this compound Probe

The this compound probe is a non-fluorescent molecule that, upon enzymatic activity, is converted into a highly fluorescent product. This property makes it a valuable tool for high-throughput screening (HTS) of potential drug candidates and for studying enzyme kinetics. Its primary application lies in the field of drug metabolism, specifically in assessing the inhibitory potential of compounds against various cytochrome P450 (CYP450) isoforms.

Mechanism of Action:

The core of the this compound probe's utility is its "pro-fluorescent" nature. In its native state, the coumarin core's fluorescence is quenched. CYP450 enzymes, which are a superfamily of monooxygenases critical for the metabolism of a wide range of xenobiotics, can recognize and oxidize the this compound molecule. This enzymatic reaction cleaves the benzyloxymethyloxy group, resulting in the formation of a highly fluorescent product that can be readily quantified using a fluorescence plate reader. The intensity of the fluorescence signal is directly proportional to the rate of the enzymatic reaction.

Basic Research Applications

The principal application of the this compound probe in basic and preclinical research is the in vitro assessment of cytochrome P450 inhibition. Understanding how a new chemical entity (NCE) interacts with CYP450 enzymes is a critical step in drug development, as inhibition of these enzymes can lead to adverse drug-drug interactions (DDIs).

Key research applications include:

-

High-Throughput Screening (HTS) for CYP450 Inhibitors: The simple "mix-and-read" format of assays using this compound allows for the rapid screening of large compound libraries to identify potential inhibitors of specific CYP450 isoforms.

-

Determination of IC50 Values: The probe is used to determine the half-maximal inhibitory concentration (IC50) of test compounds, providing a quantitative measure of their inhibitory potency.

-

Structure-Activity Relationship (SAR) Studies: By testing a series of structurally related compounds, researchers can elucidate the chemical features that contribute to CYP450 inhibition, guiding the design of more selective and safer drug candidates.

-

Mechanism-Based Inhibition Studies: While primarily used for direct inhibition assays, with modifications to the protocol (e.g., pre-incubation steps), the probe can also be used to investigate time-dependent or mechanism-based inhibition.

Quantitative Data Presentation

The following table presents representative quantitative data from a study utilizing fluorogenic probes to determine the IC50 values of known inhibitors against various CYP450 isoforms. While this specific study did not use the this compound probe, the data is illustrative of the results generated in such assays.

| CYP450 Isoform | Inhibitor | IC50 (µM) |

| CYP1A2 | α-Naphthoflavone | 0.015 ± 0.002 |

| CYP2B6 | Sertraline | 1.2 ± 0.1 |

| CYP2C9 | Sulfaphenazole | 0.25 ± 0.03 |

| CYP2C19 | Ticlopidine | 0.45 ± 0.05 |

| CYP2D6 | Quinidine | 0.03 ± 0.004 |

| CYP3A4 | Ketoconazole | 0.04 ± 0.005 |

Table 1: Representative IC50 values of known inhibitors against various CYP450 isoforms determined using a fluorogenic probe-based assay. The this compound probe was particularly utilized for CYP2C9 and CYP3A4 assays.

Experimental Protocols

The following is a detailed methodology for a typical CYP450 inhibition assay using a fluorogenic probe like this compound. This protocol is based on guidelines provided for the Vivid™ CYP450 Screening Kits and common practices in the field.

4.1. Materials and Reagents:

-

This compound Substrate: Stock solution typically prepared in DMSO.

-

Recombinant Human CYP450 Enzymes (Baculovirus-infected insect cell microsomes, e.g., BACULOSOMES™): Specific isoforms of interest (e.g., CYP2C9, CYP3A4).

-

NADPH-Regenerating System: To ensure a constant supply of the necessary cofactor for CYP450 activity.

-

Reaction Buffer: Typically a potassium phosphate buffer at pH 7.4.

-

Test Compounds (Inhibitors): Dissolved in a suitable solvent (e.g., DMSO).

-

Positive Control Inhibitor: A known inhibitor for the specific CYP450 isoform being tested.

-

Negative Control: Solvent vehicle (e.g., DMSO).

-

Fluorescence Microplate Reader: With appropriate excitation and emission filters for the fluorescent product.

-

96-well or 384-well black microplates: To minimize background fluorescence.

4.2. Assay Procedure:

-

Preparation of Reagents:

-

Thaw all frozen reagents on ice.

-

Prepare a working solution of the this compound substrate in the reaction buffer. The final concentration should be at or below the Km value for the specific CYP450 isoform to ensure sensitivity to inhibition.

-

Prepare serial dilutions of the test compounds and the positive control inhibitor in the reaction buffer.

-

-

Assay Plate Setup:

-

Add the test compounds, positive control, and negative control (solvent) to the appropriate wells of the microplate.

-

Add the recombinant CYP450 enzyme preparation to all wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzymes.

-

-

Initiation of the Reaction:

-

To initiate the enzymatic reaction, add the NADPH-regenerating system and the this compound substrate solution to all wells.

-

-

Incubation and Fluorescence Measurement:

-

Incubate the plate at 37°C.

-

Measure the fluorescence intensity at regular intervals (kinetic assay) or at a single time point after a fixed incubation period (endpoint assay) using a fluorescence microplate reader. The excitation and emission wavelengths will depend on the specific fluorescent product generated.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with no enzyme or no substrate).

-

For each test compound concentration, calculate the percentage of inhibition relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

-

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the application of the this compound probe.

Caption: Enzymatic conversion of the this compound probe by CYP450.

Caption: Experimental workflow for a CYP450 inhibition assay.

Caption: Logical relationship of CYP450 inhibition by a test compound.

BOMCC as a Fluorogenic Probe for CYP1A Induction: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the use of 7-benzyloxymethyloxy-3-cyanocoumarin (BOMCC) as a fluorogenic substrate for the detection of Cytochrome P450 1A (CYP1A) enzyme induction. This document outlines the underlying molecular mechanisms, detailed experimental protocols for cell-based induction assays, and data presentation strategies.

Introduction to CYP1A Induction

The Cytochrome P450 superfamily of enzymes, particularly the CYP1A subfamily (comprising CYP1A1 and CYP1A2), plays a central role in the metabolism of a wide array of xenobiotics, including drugs, pollutants, and dietary components. The expression of these enzymes is not static; it can be significantly upregulated in response to chemical exposure through a process known as induction.

Induction of CYP1A enzymes is a critical consideration in drug development and toxicology for several reasons:

-

Drug-Drug Interactions: Induction of CYP1A can accelerate the metabolism of co-administered drugs that are substrates for these enzymes, potentially leading to reduced therapeutic efficacy.

-

Metabolic Activation of Pro-carcinogens: CYP1A1, in particular, is involved in the metabolic activation of polycyclic aromatic hydrocarbons (PAHs) and other environmental pro-carcinogens into their ultimate carcinogenic forms.

-

Endobiotic Homeostasis: These enzymes also participate in the metabolism of endogenous signaling molecules.

The primary mechanism governing CYP1A induction is the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding of a ligand (e.g., a xenobiotic), the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, including CYP1A1 and CYP1A2, thereby initiating their transcription.

Monitoring the induction of CYP1A activity is a cornerstone of preclinical drug safety assessment. Fluorogenic probe substrates, such as this compound, offer a sensitive and high-throughput method for quantifying this enzymatic activity in in vitro models.

The this compound Substrate: Mechanism of Action

This compound (7-benzyloxymethyloxy-3-cyanocoumarin) is a non-fluorescent coumarin derivative that serves as a substrate for CYP enzymes. The enzymatic reaction, an O-dealkylation, is catalyzed by CYP1A and other P450 isoforms. This reaction cleaves the benzyloxymethyl group from the 7-hydroxy position of the coumarin core.

The product of this reaction is 3-cyano-7-hydroxycoumarin, a highly fluorescent molecule. The intensity of the fluorescence emitted is directly proportional to the rate of this compound metabolism and, consequently, to the activity of the CYP1A enzyme.

While this compound is utilized in screening kits for various CYPs, including CYP2B6, CYP2C9, and CYP3A4, its utility for CYP1A can be assessed in systems with selectively induced CYP1A expression or by using recombinant enzymes. It is important to note that a related compound, EOMCC (ethoxymethyloxy-3-cyanocoumarin), is often cited as a more specific substrate for CYP1A2.

Data Presentation: Quantitative Parameters

Quantitative analysis is essential for comparing the induction potential of different compounds. The following tables summarize key data points relevant to CYP1A activity assays. Note that specific kinetic parameters for this compound with CYP1A1 and CYP1A2 are not widely published; therefore, data for the well-characterized substrate 7-ethoxyresorufin (EROD) are provided for comparative purposes.

Table 1: Kinetic Parameters for CYP1A Substrates

| Substrate | Enzyme | Km (µM) | Vmax (pmol/min/mg protein) | Source |

| 7-Ethoxyresorufin | rCYP1A1 | 0.09 ± 0.008 | 2800 | [1] |

| 7-Ethoxyresorufin | rCYP1A2 | Not directly provided | 1900 | [1] |

| This compound | CYP1A1 | Data not available | Data not available | |

| This compound | CYP1A2 | Data not available | Data not available |

Data for 7-Ethoxyresorufin O-deethylation (EROD) in microsomes from TCDD-treated hCYP1A1/1A2 mice.

Table 2: Example Fold Induction of CYP1A Activity by Prototypical Inducers

| Inducer | Concentration | Treatment Duration | Cell Type | Substrate | Fold Induction (vs. Vehicle) | Source |

| β-Naphthoflavone | 50 µM | 3 days | Primary Human Hepatocytes | 7-Ethoxyresorufin (CYP1A1/2) | 10.4 ± 10.4 | [2] |

| β-Naphthoflavone | 50 µM | 3 days | Primary Human Hepatocytes | Phenacetin (CYP1A2) | 6.6 ± 6.4 | [2] |

| 3-Methylcholanthrene | 2 µM | 48-72 hours | Cryopreserved Hepatocytes | Probe Substrate | Assay Dependent |

Experimental Protocols

This section provides a detailed methodology for assessing CYP1A induction in a cell-based model (e.g., HepG2 human hepatoma cells or primary hepatocytes) using this compound as the probe substrate.

Protocol 1: CYP1A Induction in Plated Hepatocytes

This protocol is adapted from established methods for inducing CYPs in cultured hepatocytes.

Materials:

-

Plateable human hepatocytes (cryopreserved) or HepG2 cells

-

Collagen-coated 24- or 96-well plates

-

Hepatocyte culture medium (e.g., Williams Medium E with supplements)

-

Prototypical Inducer Stock: e.g., 2 mM 3-methylcholanthrene (3-MC) in DMSO

-

Test Compound Stocks: Dissolved in a suitable solvent (e.g., DMSO)

-

Vehicle Control: Same solvent as inducers/test compounds (e.g., DMSO)

Procedure:

-

Cell Plating:

-

Thaw and plate hepatocytes according to the supplier's instructions. For HepG2 cells, seed at a density that will result in a confluent monolayer at the time of treatment.

-

Culture cells for 24 hours to allow for attachment and recovery. For primary hepatocytes, an overlay of an extracellular matrix (e.g., Geltrex™) is recommended to maintain phenotype.

-

-

Compound Treatment (Induction Phase):

-

Prepare dosing media by diluting the inducer, test compound, and vehicle stocks into fresh, pre-warmed culture medium. A typical final concentration for 3-MC is 2 µM, and the final solvent concentration should generally not exceed 0.5%.

-

Aspirate the old medium from the cells and replace it with the prepared dosing media. Include wells for vehicle control, a positive control inducer (3-MC), and a range of concentrations for each test compound. It is recommended to test each condition in triplicate.

-

Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

Preparation for Activity Assay:

-

After the induction period, aspirate the dosing medium.

-

Gently wash the cell monolayer twice with a warm buffer (e.g., PBS or Hank's Balanced Salt Solution) to remove any residual compounds.

-

Protocol 2: this compound-Based CYP1A Activity Assay (Endpoint)

This protocol describes the measurement of CYP1A activity in the induced cells using a fluorogenic assay, based on the principles of the Vivid® CYP450 Screening Kits.

Materials:

-

Induced and washed cell plates from Protocol 1.

-

This compound Substrate Stock: Dissolve this compound in DMSO or acetonitrile.

-

Reaction Buffer: A buffer appropriate for live-cell assays (e.g., Krebs-Henseleit buffer, pH 7.4).

-

NADPH Regeneration System (Optional but recommended for longer incubations): Contains glucose-6-phosphate and glucose-6-phosphate dehydrogenase.

-

NADP+

-

Stop Reagent: e.g., 0.5 M Tris base.

-

Fluorescence plate reader (Excitation: ~405 nm, Emission: ~460 nm).

-

3-cyano-7-hydroxycoumarin fluorescent standard.

Procedure:

-

Reaction Master Mix Preparation:

-

Prepare a master mix containing the reaction buffer, NADP+, and the NADPH regeneration system.

-

Just before use, dilute the this compound stock solution into the master mix to achieve the desired final concentration. The optimal concentration should be determined empirically but is often near the Km of the enzyme for the substrate.

-

-

Initiating the Reaction:

-

Aspirate the final wash buffer from the cell plates.

-

Add the this compound-containing reaction master mix to each well to start the enzymatic reaction. A typical volume for a 96-well plate is 100 µL.

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). This time should be within the linear range of product formation.

-

-

Stopping the Reaction:

-

Terminate the reaction by adding a stop reagent, such as Tris base.

-

-

Fluorescence Measurement:

-

Read the fluorescence intensity in each well using a plate reader with appropriate filters for 3-cyano-7-hydroxycoumarin (Ex: ~405 nm, Em: ~460 nm).

-

-

Data Analysis:

-

Construct a standard curve using the 3-cyano-7-hydroxycoumarin standard to convert relative fluorescence units (RFU) into pmoles of product formed.

-

Calculate the rate of reaction for each well (pmol/min).

-

Normalize the activity to the amount of protein per well or express as fold induction over the vehicle control.

-

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway for CYP1A induction.

Caption: Experimental workflow for a cell-based CYP1A induction assay using this compound.

Caption: Enzymatic conversion of this compound to a fluorescent product by CYP1A.

References

Methodological & Application

Probing Target Engagement of Covalent Inhibitors: A Detailed Protocol for the BOMCC Cell-Based Assay

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery, particularly in the realm of oncology and immunology, the development of targeted covalent inhibitors has emerged as a powerful strategy. To aid researchers, scientists, and drug development professionals in this endeavor, we present a detailed application note and protocol for the BODIPY-FL-maleimide-based Competitive Cell-based (BOMCC) assay. This robust method allows for the quantitative assessment of inhibitor binding to its intracellular target, providing critical insights into drug potency and target engagement within a cellular context.

Introduction

Targeted covalent inhibitors form a stable, covalent bond with their protein target, often leading to prolonged pharmacodynamic effects and increased therapeutic efficacy. A crucial step in the development of these inhibitors is the accurate measurement of their ability to engage with the target protein inside living cells. The this compound assay is a competitive binding assay that leverages the reactivity of cysteine residues, which are common targets for covalent inhibitors.

The assay principle relies on a competition between a test inhibitor and a fluorescent probe, BODIPY FL maleimide, for binding to a cysteine residue on the target protein. BODIPY FL maleimide is a fluorescent dye that covalently reacts with free thiol groups of cysteine residues. When a covalent inhibitor binds to the target cysteine, it blocks the subsequent binding of the BODIPY FL maleimide probe. The resulting decrease in fluorescence intensity is proportional to the occupancy of the target by the inhibitor, allowing for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

This application note provides a step-by-step protocol for performing the this compound assay, from cell culture and treatment to data analysis. Additionally, it includes representative data for known covalent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK), two well-established targets in cancer and immunology.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for conducting the this compound cell-based assay.

Materials and Reagents

-

Cell Lines: Appropriate cell lines endogenously expressing the target protein of interest (e.g., A431 for EGFR, Ramos for BTK).

-

Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

BODIPY™ FL Maleimide: (Thermo Fisher Scientific, Cat. No. B10250).

-

Test Covalent Inhibitors: Stock solutions of known concentration, typically in DMSO.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Lysis Buffer: (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

96-well black, clear-bottom microplates: For fluorescence measurements.

-

Fluorescence Microplate Reader: Capable of excitation at ~485 nm and emission at ~520 nm.

Protocol

1. Cell Seeding:

-

Harvest and count cells using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well black, clear-bottom plate at a predetermined optimal density. The density should be optimized to ensure a linear fluorescence signal.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment and recovery.

2. Compound Treatment:

-

Prepare serial dilutions of the test covalent inhibitors in serum-free cell culture medium. It is crucial to include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor of the target).

-

Aspirate the culture medium from the wells and wash the cells once with PBS.

-

Add the diluted compounds to the respective wells.

-

Incubate the plate for the desired period (e.g., 1-4 hours) at 37°C. The incubation time should be optimized based on the kinetics of the covalent inhibitor.

3. BODIPY FL Maleimide Labeling:

-

Prepare a fresh working solution of BODIPY FL maleimide in PBS or serum-free medium. The optimal concentration needs to be determined empirically but is typically in the low micromolar range.

-

Following the inhibitor incubation, aspirate the compound-containing medium and wash the cells twice with PBS to remove any unbound inhibitor.

-

Add the BODIPY FL maleimide working solution to all wells.

-

Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.

4. Cell Lysis and Fluorescence Measurement:

-

Aspirate the BODIPY FL maleimide solution and wash the cells three times with PBS to remove any unreacted probe.

-

Add an appropriate volume of lysis buffer to each well and incubate on a shaker for 15 minutes at 4°C to ensure complete cell lysis.

-

Measure the fluorescence intensity of the cell lysates using a microplate reader with excitation and emission wavelengths set appropriately for BODIPY FL (e.g., Ex/Em = 485/520 nm).

5. Data Analysis:

-

Subtract the background fluorescence (from wells with no cells).

-

Normalize the fluorescence signal of the inhibitor-treated wells to the vehicle control (DMSO), which represents 0% inhibition.

-

Plot the normalized fluorescence intensity against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the fluorescence signal.

Data Presentation

The potency of various covalent inhibitors targeting EGFR and BTK, as determined by the this compound assay or similar cell-based target engagement assays, is summarized in the table below. These values serve as a reference for expected outcomes.

| Target | Inhibitor | Cell Line | IC50 (nM) | Citation |

| EGFR | Afatinib | A549 | 2-12 | [1] |

| EGFR | Dacomitinib | A549 | 2-12 | [1] |

| EGFR | CI-1033 | A549 | 2-12 | [1] |

| EGFR (L858R/T790M) | WZ4002 | H1975 | ~80 | [2] |

| BTK | Ibrutinib | THP-1 | 80 | [3] |

| BTK | Acalabrutinib | Human Whole Blood | 84 | [4] |

Mandatory Visualization

To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the experimental workflow and the relevant signaling pathways.

Caption: A flowchart illustrating the key steps of the this compound cell-based assay.

Caption: Overview of EGFR and BTK signaling, highlighting the covalent inhibitor targets.

Conclusion

The this compound cell-based assay provides a reliable and quantitative method for assessing the target engagement of covalent inhibitors in a cellular environment. This protocol offers a detailed framework that can be adapted and optimized for various protein targets and cell types. By enabling the accurate determination of inhibitor potency, the this compound assay serves as an invaluable tool in the discovery and development of novel covalent therapeutics.

References

- 1. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Design of Potent and Selective Covalent Inhibitors of Bruton’s Tyrosine Kinase Targeting an Inactive Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Potent and Selective Covalent Inhibitor of Bruton’s Tyrosine Kinase with Oral Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Vivid® BOMCC Substrate in 96-Well Plates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vivid® BOMCC Substrate is a fluorogenic compound designed for the high-throughput screening of Cytochrome P450 (CYP450) enzyme activity and inhibition.[1][2] This substrate is particularly useful for profiling drug candidates and investigating drug-drug interactions. Vivid® this compound is a non-fluorescent molecule that, upon oxidation by a CYP450 enzyme, is converted into a highly fluorescent product that emits a blue light.[1][2] The increase in fluorescence intensity is directly proportional to the enzyme's activity, providing a robust and sensitive method for assessing CYP450 function.[1]

These application notes provide a detailed protocol for utilizing the Vivid® this compound substrate in a 96-well plate format, suitable for both kinetic and end-point assays. The methodologies outlined are designed to ensure reproducibility and accuracy in determining CYP450 inhibition profiles, including the calculation of IC50 values.

Principle of the Assay

The Vivid® this compound assay is based on the enzymatic conversion of a non-fluorescent substrate into a fluorescent product. The Vivid® this compound substrate has two potential sites for oxidative metabolism by CYP450 enzymes.[3] When a CYP450 enzyme, in the presence of the cofactor NADPH, metabolizes the Vivid® this compound substrate, it releases a highly fluorescent metabolite. The intensity of the emitted fluorescence is measured using a fluorescence plate reader and is directly proportional to the rate of the enzymatic reaction. The inhibitory potential of a test compound is determined by its ability to reduce the rate of fluorescence generation.

Materials and Reagents

-

Vivid® this compound Substrate

-

CYP450 BACULOSOMES® Plus Reagents (specific isozyme, e.g., CYP3A4)

-

Vivid® CYP450 Reaction Buffer

-

Vivid® Regeneration System (contains Glucose-6-phosphate and Glucose-6-phosphate dehydrogenase)

-

NADP+ Solution

-

Vivid® Blue Fluorescent Standard

-

Test compounds (potential inhibitors)

-

Known CYP450 inhibitor (e.g., Ketoconazole for CYP3A4)

-

96-well black, flat-bottom plates

-

Fluorescence microplate reader with excitation and emission filters for blue fluorescence

-

Multichannel pipettes

-

Incubator (optional, for 37°C incubations)

-

DMSO (for dissolving compounds)

-

0.5 M Tris Base (for end-point assay)

Experimental Protocols

Reagent Preparation

4.1.1. Vivid® this compound Substrate Stock Solution:

-

Reconstitute the Vivid® this compound Substrate with DMSO to a stock concentration of 5 mM.

-

Store the stock solution at -20°C, protected from light.

4.1.2. Test Compound and Inhibitor Stock Solutions:

-

Dissolve test compounds and the known inhibitor in DMSO to create high-concentration stock solutions (e.g., 10 mM).

-

Prepare serial dilutions of the test compounds and known inhibitor in DMSO.

4.1.3. 1X Vivid® CYP450 Reaction Buffer:

-

The supplied Vivid® CYP450 Reaction Buffer is typically a 2X concentrate. Dilute it to 1X with deionized water.

4.1.4. Master Mix (Enzyme and Regeneration System):

-

On ice, prepare a master mix containing the CYP450 BACULOSOMES® Plus Reagent and the Vivid® Regeneration System in 1X Vivid® CYP450 Reaction Buffer.

-

The final concentration of the CYP450 enzyme will depend on the specific isozyme and lot. Refer to the manufacturer's certificate of analysis for the recommended concentration.

4.1.5. Substrate and NADP+ Working Solution:

-

Prepare a working solution containing the Vivid® this compound Substrate and NADP+ in 1X Vivid® CYP450 Reaction Buffer.

-

The final concentration of Vivid® this compound Substrate is typically at or below its Km value for the specific CYP450 isozyme.

-

The final concentration of NADP+ is typically 10 µM.

Assay Procedure in a 96-Well Plate

The following protocol is for a 100 µL final reaction volume per well.

4.2.1. Plate Layout:

-

Design a plate map that includes wells for:

-

No-Enzyme Control: Contains all reaction components except the CYP450 enzyme.

-

Solvent Control (0% Inhibition): Contains all reaction components and the same concentration of DMSO as the test compound wells.

-

Positive Control (100% Inhibition): Contains all reaction components and a known inhibitor at a concentration that gives maximal inhibition.

-

Test Compound Wells: Contains all reaction components and the test compound at various concentrations.

-

Fluorescent Standard Curve: Used to quantify the amount of product formed.

-

4.2.2. Experimental Steps:

-

Add Test Compounds and Controls:

-

Add 1 µL of the serially diluted test compounds, solvent control (DMSO), or positive inhibitor to the appropriate wells of the 96-well plate.

-

-

Add Master Mix:

-

Add 50 µL of the Master Mix (containing the CYP450 enzyme and regeneration system) to all wells except the no-enzyme control wells.

-

To the no-enzyme control wells, add 50 µL of a mix containing only the regeneration system in buffer.

-

-

Pre-incubation:

-

Incubate the plate at room temperature or 37°C for 10-20 minutes to allow the test compounds to interact with the enzyme.

-

-

Initiate the Reaction:

-

Add 49 µL of the Substrate and NADP+ Working Solution to all wells to start the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Kinetic Assay: Immediately place the plate in a pre-warmed fluorescence plate reader. Measure the fluorescence every minute for 30-60 minutes.

-

Excitation: ~405 nm

-

Emission: ~460 nm

-

-

End-Point Assay: Incubate the plate at room temperature or 37°C for a fixed period (e.g., 30 minutes). Stop the reaction by adding 10 µL of 0.5 M Tris Base to each well. Read the fluorescence at the same wavelengths.

-

Data Presentation and Analysis

Standard Curve

A fluorescent standard curve can be used to convert relative fluorescence units (RFU) to the concentration of the fluorescent product.

| Fluorescent Standard Concentration (µM) | Average RFU | Standard Deviation |

| 10 | 15,234 | 457 |

| 5 | 7,612 | 228 |

| 2.5 | 3,805 | 114 |

| 1.25 | 1,901 | 57 |

| 0.625 | 952 | 29 |

| 0 | 50 | 5 |

Inhibition Data

The percentage of inhibition is calculated using the following formula[4]:

% Inhibition = (1 - (RFU of Test Well / RFU of Solvent Control Well)) x 100

| Inhibitor Concentration (µM) | Average RFU | % Inhibition |

| 100 | 150 | 98.1 |

| 30 | 350 | 95.6 |

| 10 | 800 | 89.9 |

| 3 | 2,500 | 68.5 |

| 1 | 5,500 | 30.7 |

| 0.3 | 7,500 | 5.5 |

| 0 (Solvent Control) | 7,940 | 0 |

IC50 Determination

The IC50 value is the concentration of an inhibitor that reduces the enzyme activity by 50%. It is determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizations

Enzymatic Reaction of Vivid® this compound

Caption: Enzymatic conversion of Vivid® this compound to a fluorescent product by CYP450.

Experimental Workflow for CYP450 Inhibition Assay

Caption: Workflow for the 96-well plate Vivid® this compound CYP450 inhibition assay.

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| High Background Fluorescence | - Autofluorescence of test compounds- Contaminated reagents or plate | - Run a compound-only control (no enzyme) to measure background.- Use high-quality, black microplates.- Check buffers and water for contamination. |

| Low Signal-to-Noise Ratio | - Insufficient enzyme activity- Sub-optimal substrate concentration- Incorrect plate reader settings | - Increase enzyme concentration.- Optimize substrate concentration (perform a substrate titration).- Ensure correct excitation/emission wavelengths and gain settings. |

| High Well-to-Well Variability | - Pipetting errors- Incomplete mixing- Edge effects in the plate | - Use calibrated pipettes and proper technique.- Gently mix the plate after adding reagents.- Avoid using the outer wells of the plate. |

| Precipitation of Test Compounds | - Compound solubility exceeded | - Lower the final concentration of the test compound.- Increase the percentage of DMSO (be mindful of solvent effects on enzyme activity). |

| No Inhibition by Positive Control | - Inactive inhibitor- Incorrect inhibitor concentration- Degraded enzyme | - Use a fresh, validated stock of the inhibitor.- Verify the dilution calculations.- Use a new aliquot of the enzyme. |

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. ulab360.com [ulab360.com]

Application Notes: Live-Cell Imaging of Cytochrome P450 Activity with a Ratiometric Fluorescent Probe

Introduction

Cytochrome P450 (CYP450) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds, including drugs, toxins, and environmental pollutants.[1] Monitoring CYP450 activity in living cells is of significant interest in drug discovery and development for assessing drug-drug interactions, metabolic stability, and potential toxicity.[1][2] Fluorometric assays utilizing specific substrates provide a sensitive and high-throughput method for measuring CYP450 activity in real-time within intact cells.

The "BOMCC" assay refers to the use of the Vivid™ this compound Substrate, a product formerly available from Thermo Fisher Scientific (Product #P2975). This substrate is based on the 4-bora-3a,4a-diaza-s-indacene (BODIPY) fluorophore. While this specific product has been discontinued, the principles and a representative protocol are presented here for researchers interested in live-cell CYP450 activity assays using similar fluorogenic BODIPY-based substrates.

Assay Principle

The assay is based on a "pro-fluorophore" substrate, a BODIPY derivative that is chemically modified or "blocked" to be non-fluorescent. This substrate can be transported across the cell membrane into the cytoplasm. Inside the cell, specific CYP450 isozymes recognize and metabolize the substrate. This enzymatic reaction, typically an oxidation, cleaves the blocking group, leading to the release of a highly fluorescent BODIPY product. The resulting increase in fluorescence intensity is directly proportional to the CYP450 enzyme activity and can be monitored over time using fluorescence microscopy or a plate reader. The this compound substrate specifically yields a blue fluorescent product upon metabolism.

Experimental Protocols

This section provides a detailed, representative protocol for a live-cell imaging experiment to measure CYP450 activity using a fluorogenic BODIPY-based substrate.

I. Materials and Reagents

-

Cells: A cell line expressing the CYP450 isozyme of interest (e.g., HepG2 cells which express several CYPs, or a recombinant cell line overexpressing a specific CYP).

-

Fluorogenic CYP450 Substrate: A BODIPY-based substrate (e.g., a substitute for the discontinued this compound).

-

Cell Culture Medium: Appropriate for the cell line (e.g., DMEM, EMEM).

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin Solution

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Dimethyl Sulfoxide (DMSO): Anhydrous, for dissolving the substrate.

-

CYP450 Inducer (optional): e.g., Rifampicin for CYP3A4.

-

CYP450 Inhibitor (optional, for control): e.g., Ketoconazole for CYP3A4.

-

Imaging Vessel: Glass-bottom dishes or multi-well plates suitable for live-cell imaging.

II. Equipment

-

Fluorescence Microscope: Equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2), appropriate filter sets for a blue fluorescent dye (e.g., DAPI filter set: Excitation ~365 nm, Emission ~445/50 nm), and a sensitive camera.

-

Cell Culture Incubator: 37°C, 5% CO2.

-

Laminar Flow Hood

-

Hemocytometer or Automated Cell Counter

III. Detailed Protocol

A. Cell Preparation

-

Cell Seeding: Seed the cells onto glass-bottom dishes or multi-well plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Incubation: Culture the cells for 24-48 hours in a cell culture incubator at 37°C with 5% CO2.

-

(Optional) Induction of CYP450 Expression: To increase the activity of certain CYP450 enzymes, treat the cells with an appropriate inducer (e.g., 10 µM Rifampicin for CYP3A4) for 24-48 hours prior to the assay.

B. Reagent Preparation

-

Substrate Stock Solution: Prepare a stock solution of the fluorogenic BODIPY-based substrate (e.g., 1-10 mM) in anhydrous DMSO. Store protected from light at -20°C.

-

Working Solution: On the day of the experiment, dilute the stock solution in pre-warmed (37°C) serum-free cell culture medium to the final desired working concentration (typically in the range of 1-10 µM). Vortex briefly to ensure complete mixing.

C. Live-Cell Imaging

-

Cell Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual serum and medium components.

-

Probe Loading: Add the prepared working solution of the fluorogenic substrate to the cells.

-

Incubation: Incubate the cells for 15-60 minutes at 37°C in the dark. The optimal incubation time should be determined empirically.

-

Imaging:

-

Place the dish on the stage of the fluorescence microscope equipped with a live-cell imaging chamber.

-

Acquire images at regular intervals (e.g., every 2-5 minutes) using the appropriate filter set for the blue fluorescent product.

-

Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

-

-

(Optional) Control Experiments:

-

Inhibitor Control: Pre-incubate a separate plate of cells with a known CYP450 inhibitor (e.g., 1 µM Ketoconazole for CYP3A4) for 30-60 minutes before adding the substrate. This should result in a significantly reduced fluorescence signal.

-

Negative Control: Incubate cells that do not express the target CYP450 isozyme with the substrate to determine the background signal.

-

D. Data Analysis

-

Image Processing: Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity of the cells in the images at each time point.

-

Background Subtraction: Subtract the background fluorescence from an area with no cells.

-

Data Plotting: Plot the mean fluorescence intensity against time to visualize the rate of the enzymatic reaction.

-

Rate Calculation: The initial rate of the reaction can be determined from the slope of the linear portion of the curve.

-

Comparison: Compare the rates of fluorescence increase between different experimental conditions (e.g., induced vs. uninduced, with vs. without inhibitor).

Data Presentation

Table 1: Representative Quantitative Data for a Blue Fluorescent BODIPY-based CYP450 Assay

| Parameter | Typical Value/Range | Notes |

| Excitation Wavelength (λex) | ~360 - 400 nm | Dependent on the specific fluorophore. |

| Emission Wavelength (λem) | ~420 - 480 nm | Blue fluorescence emission. |

| Substrate Stock Concentration | 1 - 10 mM in DMSO | Store at -20°C, protected from light. |

| Substrate Working Concentration | 1 - 10 µM | Diluted in serum-free medium. |

| Cell Seeding Density | 1 x 10^5 to 5 x 10^5 cells/mL | Aim for 70-80% confluency. |

| Incubation Time | 15 - 60 minutes | Optimize for the specific cell line and substrate. |

| Imaging Interval | 2 - 5 minutes | For kinetic measurements. |

Mandatory Visualizations

Caption: Experimental workflow for the live-cell CYP450 activity assay.

Caption: Principle of the this compound assay for CYP450 activity.

References

Application Notes and Protocols for BOMCC in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY-M-Caged-Calcein (BOMCC) is a fluorogenic substrate utilized in high-throughput screening (HTS) to identify inhibitors of cytochrome P450 (CYP450) enzymes. The Vivid™ CYP450 Screening Kits, which include the this compound substrate, provide a robust and efficient "mix-and-read" format for assessing drug-enzyme interactions early in the drug discovery pipeline. This application note provides detailed protocols and data for the use of this compound in HTS applications, focusing on the identification of CYP450 inhibitors.

The core principle of the assay involves the enzymatic cleavage of the non-fluorescent this compound substrate by a specific CYP450 isozyme. This reaction releases a highly fluorescent product. In the presence of a CYP450 inhibitor, the enzymatic activity is diminished, leading to a reduction in the fluorescent signal. The assay's high signal-to-background ratio and amenability to miniaturization make it ideal for HTS formats.[1]

Signaling Pathway: Cytochrome P450 Catalytic Cycle and Inhibition

Cytochrome P450 enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide array of xenobiotics, including drugs. The catalytic cycle of CYP450 involves the activation of molecular oxygen and the insertion of one oxygen atom into a substrate. This process is dependent on a cofactor, NADPH, which provides the necessary reducing equivalents via NADPH-P450 reductase.

In the context of the this compound assay, the substrate (this compound) is the target for oxidation by the CYP450 enzyme. An inhibitor can interfere with this cycle at various stages, most commonly by competing with the substrate for binding to the active site of the enzyme. This inhibition prevents the metabolism of this compound and the subsequent production of the fluorescent signal.

Experimental Protocols

The following protocols are designed for a 384-well plate format, suitable for high-throughput screening.

Materials and Reagents

-

Vivid™ CYP450 Screening Kit (containing this compound substrate, e.g., Vivid™ CYP2B6 Blue Screening Kit)

-

CYP450 BACULOSOMES™ Plus Reagent (specific isozyme)

-

Vivid™ CYP450 Reaction Buffer

-

Vivid™ Regeneration System (100X)

-

Vivid™ NADP⁺ (100X)

-

Test compounds and known inhibitors (e.g., ketoconazole, quinidine)

-

DMSO (for compound dilution)

-

Black, flat-bottom 384-well plates

-

Fluorescence plate reader with appropriate filters (Excitation: ~405 nm, Emission: ~465 nm for the blue fluorescent product of this compound)

Reagent Preparation

-

Vivid™ Master Mix: Prepare a master mix of the Vivid™ Regeneration System and the Vivid™ CYP450 Reaction Buffer. For each 100 µL of reaction, mix 1 µL of the 100X Regeneration System with 99 µL of the 2X Reaction Buffer.

-

CYP450 Enzyme/Buffer Solution: Dilute the CYP450 BACULOSOMES™ Plus Reagent in the Vivid™ Master Mix to the desired concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Substrate/NADP⁺ Solution: Prepare a solution of the this compound substrate and NADP⁺ in the Vivid™ Master Mix. The final concentration of this compound is typically at or below its Kₘ value for the specific isozyme, and NADP⁺ is used at a 1X final concentration.

-

Test Compounds: Prepare serial dilutions of test compounds and control inhibitors in DMSO. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid solvent effects.

Assay Procedure (Endpoint Mode)

The following workflow outlines the steps for a typical HTS experiment.

Step-by-Step Protocol:

-

Compound Plating: Dispense 1 µL of serially diluted test compounds, positive controls (known inhibitors), and negative controls (DMSO) into the wells of a 384-well plate.

-

Enzyme Addition and Pre-incubation: Add 50 µL of the prepared CYP450 enzyme solution to each well. Mix gently and pre-incubate the plate for 10 minutes at 37°C.

-

Reaction Initiation: Add 50 µL of the this compound substrate/NADP⁺ solution to each well to initiate the enzymatic reaction. The final reaction volume is 101 µL.

-

Incubation: Incubate the plate for a predetermined time (e.g., 20 minutes) at 37°C. The optimal incubation time should be determined to ensure the reaction is in the linear range.

-

Reaction Termination (Optional): For endpoint assays, the reaction can be stopped by adding a stop solution (e.g., 50 µL of 0.5 M Tris base or acetonitrile).

-

Fluorescence Measurement: Read the fluorescence intensity of each well using a plate reader with excitation and emission wavelengths appropriate for the fluorescent product of this compound (typically around 405 nm for excitation and 465 nm for emission).

Data Presentation and Analysis

Quantitative Data Summary

The following tables summarize typical performance metrics and inhibitory potencies for known CYP450 inhibitors obtained using a this compound-based assay.

Table 1: Representative HTS Assay Performance Metrics

| Parameter | Value | Description |

| Z' Factor | 0.75 - 0.85 | A measure of assay robustness and quality. Values between 0.5 and 1.0 are considered excellent for HTS.[2] |

| Signal-to-Background Ratio | 28 - 38 | The ratio of the signal from the uninhibited reaction to the background signal (no enzyme or fully inhibited).[2] |